N-{[6-(3-Hydroxyphenyl)pyridin-2-yl]methyl}cyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[6-(3-Hydroxyphenyl)pyridin-2-yl]methyl}cyclopropanecarboxamide is a complex organic compound with a unique structure that includes a cyclopropane ring, a pyridine ring, and a hydroxyphenyl group. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[6-(3-Hydroxyphenyl)pyridin-2-yl]methyl}cyclopropanecarboxamide typically involves the reaction of 2-aminopyridine with α-bromoketones under different conditions. One method involves the use of toluene as a solvent, with iodine (I2) and tert-butyl hydroperoxide (TBHP) as reagents to promote C–C bond cleavage. This reaction is mild and metal-free . Another method involves a one-pot tandem cyclization/bromination in ethyl acetate, where only TBHP is added, promoting the formation of imidazopyridines .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the reaction conditions mentioned above for large-scale synthesis, ensuring high yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-{[6-(3-Hydroxyphenyl)pyridin-2-yl]methyl}cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like TBHP.
Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: TBHP in toluene or ethyl acetate.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Various nucleophiles in the presence of a base like potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Formation of oxidized derivatives of the compound.
Reduction: Formation of reduced derivatives, potentially altering the functional groups attached to the pyridine ring.
Substitution: Formation of substituted pyridine derivatives, depending on the nucleophile used.
Scientific Research Applications
N-{[6-(3-Hydroxyphenyl)pyridin-2-yl]methyl}cyclopropanecarboxamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Medicine: Potential use in the development of new therapeutic agents targeting specific biological pathways.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of N-{[6-(3-Hydroxyphenyl)pyridin-2-yl]methyl}cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting or activating their functions. This interaction can lead to various biological effects, such as anti-inflammatory or anticancer activities. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application .
Comparison with Similar Compounds
N-{[6-(3-Hydroxyphenyl)pyridin-2-yl]methyl}cyclopropanecarboxamide can be compared with other similar compounds, such as:
N-(pyridin-2-yl)amides: These compounds share the pyridine ring and amide functional group but may differ in other substituents.
Imidazo[1,2-a]pyridines: These compounds have a similar pyridine ring structure but include an imidazo ring, leading to different biological activities.
N-(pyridin-2-yl)imidates: These compounds are structurally similar but contain an imidate functional group instead of an amide.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse biological activities.
Properties
CAS No. |
833456-63-6 |
---|---|
Molecular Formula |
C16H16N2O2 |
Molecular Weight |
268.31 g/mol |
IUPAC Name |
N-[[6-(3-hydroxyphenyl)pyridin-2-yl]methyl]cyclopropanecarboxamide |
InChI |
InChI=1S/C16H16N2O2/c19-14-5-1-3-12(9-14)15-6-2-4-13(18-15)10-17-16(20)11-7-8-11/h1-6,9,11,19H,7-8,10H2,(H,17,20) |
InChI Key |
XGYWXPHBILXDAT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(=O)NCC2=NC(=CC=C2)C3=CC(=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.